JNJ-DGAT2-A, also known by its chemical name 3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile, is a selective inhibitor of the enzyme diacylglycerol acyltransferase 2 (DGAT2). This compound was developed by Janssen Research and Development and is recognized for its significant role in triglyceride synthesis. The compound exhibits a high selectivity for DGAT2 over other related enzymes, particularly DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2), making it a valuable tool in metabolic research and potential therapeutic applications .
JNJ-DGAT2-A is classified as a small molecule inhibitor specifically targeting DGAT2, an integral membrane protein involved in the final step of triacylglycerol synthesis. This enzyme catalyzes the conversion of diacylglycerol and fatty acyl-CoA into triacylglycerol, thus playing a crucial role in lipid metabolism. The compound's CAS number is 1962931-71-0, and it has a molecular weight of 523.39 g/mol .
The synthesis of JNJ-DGAT2-A involves several chemical reactions that incorporate various functional groups to achieve the desired inhibitory properties. While specific synthetic routes are proprietary, the general approach includes:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity for the target compound.
The molecular structure of JNJ-DGAT2-A can be characterized by its complex arrangement of aromatic rings, halogen substituents (bromine and fluorine), and a thiazole moiety. The presence of these functional groups contributes to its binding affinity for DGAT2.
Key structural data include:
JNJ-DGAT2-A primarily functions as an inhibitor by binding to DGAT2 and preventing its catalytic activity. The inhibition mechanism involves competitive binding at the active site where diacylglycerol and fatty acyl-CoA would typically interact.
In vitro assays have demonstrated that JNJ-DGAT2-A has an inhibitory concentration (IC50) of approximately 140 nM against DGAT2, indicating its potency as an inhibitor. The compound shows greater than 70-fold selectivity for DGAT2 over DGAT1, which highlights its potential for targeted therapeutic applications without affecting other lipid metabolic pathways .
The mechanism of action for JNJ-DGAT2-A involves the following steps:
JNJ-DGAT2-A is characterized by:
Key chemical properties include:
JNJ-DGAT2-A has several scientific uses, including:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3